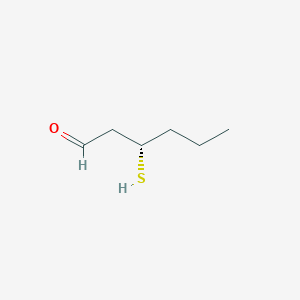
(3S)-3-Sulfanylhexanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Sulfanylhexanal is an organic compound characterized by the presence of a thiol group (-SH) attached to the third carbon of a hexanal chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Sulfanylhexanal typically involves the introduction of a thiol group to a hexanal precursor. One common method is the thiol-ene reaction, where a thiol group is added to an alkene under the influence of a radical initiator. The reaction conditions often include the use of UV light or thermal initiators to generate radicals that facilitate the addition of the thiol group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of biocatalysts or chemical catalysts to achieve the desired transformation. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-Sulfanylhexanal undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: (3S)-3-Sulfanylhexanol.
Substitution: Various substituted thiol derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3S)-3-Sulfanylhexanal is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular signaling and as a precursor for biologically active compounds.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, including its use as a drug precursor or as a component in drug delivery systems.
Industry
In industry, this compound is used in the production of flavors and fragrances due to its distinctive odor. It is also used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3S)-3-Sulfanylhexanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can modulate cellular pathways and biochemical processes, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Sulfanylhexanol: Similar structure but with an alcohol group instead of an aldehyde.
(3S)-3-Sulfanylhexanoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
(3S)-3-Sulfanylhexylamine: Similar structure but with an amine group instead of an aldehyde.
Uniqueness
(3S)-3-Sulfanylhexanal is unique due to the presence of both a thiol and an aldehyde group, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications that are not possible with similar compounds lacking either functional group.
Propriétés
Numéro CAS |
577969-22-3 |
|---|---|
Formule moléculaire |
C6H12OS |
Poids moléculaire |
132.23 g/mol |
Nom IUPAC |
(3S)-3-sulfanylhexanal |
InChI |
InChI=1S/C6H12OS/c1-2-3-6(8)4-5-7/h5-6,8H,2-4H2,1H3/t6-/m0/s1 |
Clé InChI |
MMODARXIJRCRGL-LURJTMIESA-N |
SMILES isomérique |
CCC[C@@H](CC=O)S |
SMILES canonique |
CCCC(CC=O)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)
![N-[(2-chloro-8-methylquinolin-3-yl)methyl]-N-cyclohexylbenzamide](/img/structure/B12571435.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)
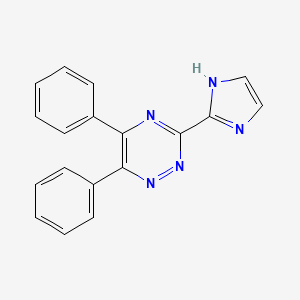

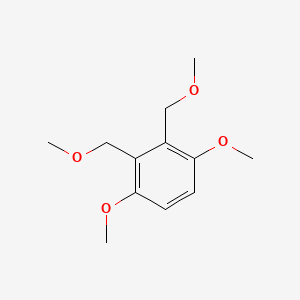
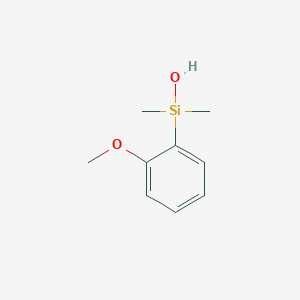
![Diethyl [(2,3-dimethylphenyl)methyl]phosphonate](/img/structure/B12571459.png)
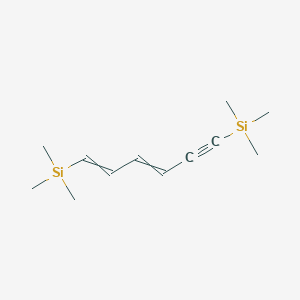
![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)

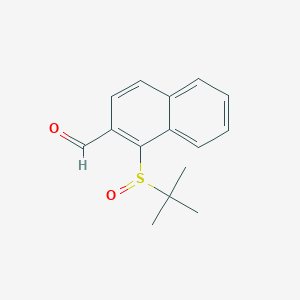
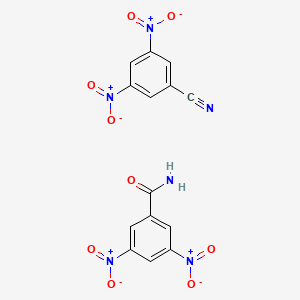
![[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]](/img/structure/B12571500.png)
